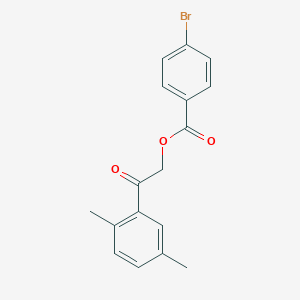![molecular formula C20H21NO6 B341308 2-(4-METHOXYPHENYL)-2-OXOETHYL 3-[(4-METHOXYPHENYL)CARBAMOYL]PROPANOATE](/img/structure/B341308.png)
2-(4-METHOXYPHENYL)-2-OXOETHYL 3-[(4-METHOXYPHENYL)CARBAMOYL]PROPANOATE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-METHOXYPHENYL)-2-OXOETHYL 3-[(4-METHOXYPHENYL)CARBAMOYL]PROPANOATE is an organic compound characterized by the presence of methoxyphenyl groups and oxoethyl and oxobutanoate functionalities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-METHOXYPHENYL)-2-OXOETHYL 3-[(4-METHOXYPHENYL)CARBAMOYL]PROPANOATE typically involves the reaction of 4-methoxyphenylacetic acid with 4-methoxyaniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-METHOXYPHENYL)-2-OXOETHYL 3-[(4-METHOXYPHENYL)CARBAMOYL]PROPANOATE can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Corresponding alcohols.
Substitution: Nitro or halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
2-(4-METHOXYPHENYL)-2-OXOETHYL 3-[(4-METHOXYPHENYL)CARBAMOYL]PROPANOATE has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(4-METHOXYPHENYL)-2-OXOETHYL 3-[(4-METHOXYPHENYL)CARBAMOYL]PROPANOATE involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(4-Methoxyphenyl)acetohydrazide: Similar structure with potential biological activities.
4-Methoxyphenyl isocyanate: Used as a reagent in organic synthesis.
4-Methoxyphenethylamine: Precursor for the synthesis of other organic compounds .
Uniqueness
2-(4-METHOXYPHENYL)-2-OXOETHYL 3-[(4-METHOXYPHENYL)CARBAMOYL]PROPANOATE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its dual presence of methoxyphenyl and oxoethyl functionalities makes it a versatile compound for various applications .
Eigenschaften
Molekularformel |
C20H21NO6 |
|---|---|
Molekulargewicht |
371.4 g/mol |
IUPAC-Name |
[2-(4-methoxyphenyl)-2-oxoethyl] 4-(4-methoxyanilino)-4-oxobutanoate |
InChI |
InChI=1S/C20H21NO6/c1-25-16-7-3-14(4-8-16)18(22)13-27-20(24)12-11-19(23)21-15-5-9-17(26-2)10-6-15/h3-10H,11-13H2,1-2H3,(H,21,23) |
InChI-Schlüssel |
SLBUWMAVNQCSGT-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(=O)COC(=O)CCC(=O)NC2=CC=C(C=C2)OC |
Kanonische SMILES |
COC1=CC=C(C=C1)C(=O)COC(=O)CCC(=O)NC2=CC=C(C=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2-(2,5-Dimethylphenyl)-2-oxoethyl] 4-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]decan-4-yl)benzoate](/img/structure/B341226.png)
![[2-(2,5-Dimethylphenyl)-2-oxoethyl] 3-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]decan-4-yl)benzoate](/img/structure/B341227.png)
![2-(2,5-Dimethylphenyl)-2-oxoethyl 4-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzoate](/img/structure/B341230.png)


![[2-(2,5-Dimethylphenyl)-2-oxoethyl] 4-(2,6-dimethylanilino)-4-oxobutanoate](/img/structure/B341235.png)

![2-(2,5-Dimethylphenyl)-2-oxoethyl (16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)acetate](/img/structure/B341237.png)
![2-(4-Methoxyphenyl)-2-oxoethyl 1,3-dioxo-2-[3-(trifluoromethyl)phenyl]-5-isoindolinecarboxylate](/img/structure/B341238.png)
![2-Oxo-2-phenylethyl 1,3-dioxo-2-[3-(trifluoromethyl)phenyl]-5-isoindolinecarboxylate](/img/structure/B341240.png)



![2-(4-CHLOROPHENYL)-2-OXOETHYL 3-[(3-HYDROXYPHENYL)CARBAMOYL]PROPANOATE](/img/structure/B341248.png)
